Structural Differentiation: N-Methyl Acetamide Substitution Versus Practolol and Acebutolol
CAS 57494-85-6 incorporates an N-methyl substituent on the acetamide side chain, yielding the structure N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-N-methylacetamide (C₁₅H₂₄N₂O₃; MW 280.36), which distinguishes it from practolol (C₁₄H₂₂N₂O₃; MW 266.34; CAS 6673-35-4, bearing an unsubstituted –NH–CO–CH₃ acetamide) and acebutolol (C₁₈H₂₈N₂O₄; MW 336.43, bearing an N-butyramide side chain) [1]. This N-methyl modification eliminates the amide N–H hydrogen bond donor present in practolol, potentially altering receptor binding kinetics and reducing susceptibility to the oxidative N-hydroxylation metabolic pathway that generates reactive, protein-reactive intermediates implicated in practolol's oculomucocutaneous toxicity [2]. Systematic structure-activity relationship studies on the aryloxypropanolamine series demonstrate that para-substituent modifications on the phenyl ring critically govern both cardioselectivity and metabolic fate [3].
| Evidence Dimension | Structural and molecular differentiation (acetamide side chain substitution) |
|---|---|
| Target Compound Data | N-methylacetamide substituent; C₁₅H₂₄N₂O₃; MW 280.36; no amide N–H proton |
| Comparator Or Baseline | Practolol (CAS 6673-35-4): unsubstituted acetamide –NH–CO–CH₃; C₁₄H₂₂N₂O₃; MW 266.34. Acebutolol: N-butyramide; C₁₈H₂₈N₂O₄; MW 336.43 |
| Quantified Difference | Addition of one methyl group (+14 Da vs. practolol); elimination of one hydrogen bond donor site; predicted increase in logP of approximately +0.5 units |
| Conditions | Structural comparison based on established chemical identity; molecular formula verified by PubChem, ChemSpider, and NIST databases |
Why This Matters
The N-methyl modification alters both the hydrogen-bonding pharmacophore and the metabolic liability profile (N-dealkylation vs. N-hydroxylation pathways), making this compound a chemically distinct entity for structure-activity relationship studies and for protocols requiring a beta-blocker scaffold with reduced potential for reactive metabolite formation.
- [1] NIST Chemistry WebBook. Practolol. NIST Standard Reference Database Number 69. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6673354 View Source
- [2] Orton TC, Lowery C. Practolol metabolism. III. Irreversible binding of [¹⁴C]practolol metabolite(s) to mammalian liver microsomes. J Pharmacol Exp Ther. 1981 Oct;219(1):207-12. PMID: 6793710. View Source
- [3] Singh BN, Bagwell EE, Williams EMV. Cardiospecificity of receptor blockade: a comparison of the relative potencies on cardiac and peripheral vascular adrenoceptors of propranolol, of practolol and its ortho-substituted isomer, and of oxprenolol and its para-substituted isomer. University of Oxford. Available at: https://explore.openaire.eu/search/publication?articleId=doi_dedup___::9533d5e0bb2242c90527405927d9fbf2 View Source
